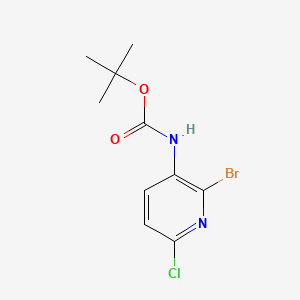![molecular formula C8H4BrF3N2 B566890 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263058-72-5](/img/structure/B566890.png)
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 7th position on the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit different types of molecular mechanisms in the treatment of diseases such as cancer . These mechanisms include inducing cell cycle arrest, activating caspase-3, and inhibiting the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to affect various biochemical pathways, including the pi3k/akt/mtor signaling pathway .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and activate caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 7-(trifluoromethyl)imidazo[1,2-a]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-fluoro-imidazo[1,2-a]pyridine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar structure but with the trifluoromethyl group at the 5th position.
Uniqueness
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules and materials .
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVGMDBVCLFHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)









![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)


